Acid Red 277, also known as Acid Red 27 or Amaranth, is a synthetic azo dye characterized by its vibrant reddish-brown color. Its molecular formula is and it has a molecular weight of 604.47 g/mol. The compound is primarily used in the textile industry for dyeing wool and silk, producing a bright bluish-red hue when applied in an acidic bath. Acid Red 277 is soluble in water at concentrations up to 50 g/L at 20°C, and it exhibits stability under normal conditions, though it can react with strong oxidizing agents .
The synthesis of Acid Red 277 typically involves the diazotization of an aromatic amine followed by coupling with naphthionic acid. The general steps include:
This method allows for the large-scale production of the dye while maintaining its desired properties .
What distinguishes Acid Red 277 from these similar compounds is its specific application profile and regulatory history. While many azo dyes are widely accepted for use in textiles and food products, Acid Red 277 has faced significant scrutiny regarding its safety, leading to restrictions that do not apply to all similar compounds. Additionally, the unique biological activity associated with Acid Red 277 provides avenues for research that may not be explored with other dyes .
Studies on Acid Red 277 have focused on its interactions with various chemical agents and biological systems. The dye's reactivity with oxidizing agents has been documented, indicating potential pathways for degradation or transformation in environmental contexts . Furthermore, its interactions with cellular components have implications for its use in biological assays and potential therapeutic applications.
Acid Red 277 is chemically designated as trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-1,5-disulfonate. Its CAS Registry Number is 12220-26-7, and it is classified under the C.I. (Colour Index) designation C.I. Acid Red 277.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-1,5-disulfonate |
| CAS Registry Number | 12220-26-7 |
| Molecular Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ |
| Molecular Weight | 604.47 g/mol |
| Synonyms | C.I. Acid Red 277, Acid Red 277 |
The molecular structure features two sulfonate groups and a hydrazono bridge linking naphthalene moieties, which are critical for solubility and chromophoric activity.
Azo dyes are defined by the presence of one or more azo (-N=N-) groups, which form the chromophoric core responsible for their color properties. These compounds are synthesized through diazotization of aromatic amines followed by coupling with electron-rich acceptors, such as naphthols or phenols.
Table 2: Azo Dye Classification
| Class | Number of Azo Groups | Example Dyes |
|---|---|---|
| Monoazo | 1 | C.I. Acid Red 73, C.I. Acid Red 97 |
| Disazo | 2 | Acid Red 277, C.I. Direct Yellow 12 |
| Trisazo | 3 | C.I. Reactive Blue 225 |
Acid Red 277 belongs to the disazo category, characterized by two azo bonds that enhance color intensity and stability compared to monoazo analogs.
The dye’s structure includes:
This combination of functional groups ensures compatibility with protein-based fibers like wool and silk, where ionic interactions facilitate dye fixation.
Acid Red 277 belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) that serve as chromophores in the molecular structure . The synthesis of this compound follows the classical azo dye preparation pathway, which involves a two-step process: diazotization of an aromatic primary amine followed by coupling with an electron-rich aromatic compound [11].
The diazotization reaction begins with the formation of a diazonium salt from an aromatic amine precursor in the presence of nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid [5]. This reaction proceeds through the formation of a nitrosonium ion (NO+), which acts as the key electrophile that attacks the aromatic amine [5] [12]. The resulting diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component, forming the characteristic azo linkage that gives Acid Red 277 its distinctive color properties [11] [5].
The selection of appropriate precursors is crucial for the successful synthesis of Acid Red 277, as it directly influences the properties and quality of the final product [10] [11]. The primary aromatic amine used in the synthesis of Acid Red 277 is 1-naphthylamine, which serves as the diazonium component [3]. This compound possesses a naphthalene ring structure with an amino group, making it suitable for diazotization reactions [10].
For the coupling component, naphthionic acid (4-amino-1-naphthalenesulfonic acid) is typically employed [33]. This compound contains both amino and sulfonic acid functional groups attached to a naphthalene ring, providing the necessary electron-rich aromatic system for effective coupling with the diazonium salt [33] [36]. The sulfonic acid group also contributes to the water solubility of the final dye product [33].
| Precursor Type | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Physical Properties | Solubility |
|---|---|---|---|---|---|
| Aromatic Amine | 1-Naphthylamine | C10H9N | 143.19 | Colorless crystals, mp 50°C | Slightly soluble in water |
| Coupling Agent | Naphthionic Acid (4-Amino-1-naphthalenesulfonic acid) | C10H9NO3S | 223.25 | White to light yellow powder, mp ≥300°C | 309.9 mg/L at 20°C |
| Diazotizing Agent | Sodium Nitrite | NaNO2 | 69.00 | White crystalline solid | Highly soluble in water |
| Acid Catalyst | Hydrochloric Acid | HCl | 36.46 | Clear colorless solution | Miscible with water |
The purity of these precursors significantly impacts the quality of the final dye product [11] [18]. Industrial manufacturers typically employ rigorous quality control measures to ensure that the starting materials meet specific purity standards before being used in the synthesis process [18] [19]. Impurities in the aromatic amines or coupling agents can lead to side reactions, reduced yield, and compromised color properties in the final product [11] [18].
The optimization of reaction conditions is essential for achieving high yields and consistent quality in the synthesis of Acid Red 277 [12] [21]. Several key parameters must be carefully controlled during both the diazotization and coupling steps [12] [24].
Temperature control is particularly critical during the diazotization step, which is typically conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt [12] [24]. This is usually achieved through the use of ice baths or specialized cooling systems in industrial settings [24] [25]. The coupling reaction is generally performed at slightly higher temperatures (5-10°C) to facilitate the reaction while still maintaining stability of the intermediates [21] [24].
The pH of the reaction medium plays a crucial role in both steps of the synthesis [12] [21]. The diazotization reaction requires strongly acidic conditions (pH 0.5-1.5) to facilitate the formation of the nitrosonium ion and subsequent diazonium salt [12] [24]. In contrast, the coupling reaction typically proceeds optimally under mildly alkaline conditions (pH 7-9), which enhance the nucleophilicity of the coupling agent [21] [25].
| Parameter | Diazotization Step | Coupling Step | Critical Control Points |
|---|---|---|---|
| Temperature Range | 0-5°C | 5-10°C | Ice bath cooling |
| pH Range | 0.5-1.5 | 7-9 | pH monitoring |
| Reaction Time | 10-30 minutes | 30-60 minutes | Starch-iodide test |
| Stirring Rate | 200-400 rpm | 150-300 rpm | Uniform mixing |
| Sodium Nitrite Excess | 5-10% | N/A | Excess prevention |
| Acid Concentration | 2-3 equivalents HCl | Alkaline buffer | Neutralization timing |
While traditional catalysts are not typically required for the diazotization-coupling reaction sequence, certain additives can enhance reaction efficiency [21] [25]. For instance, copper salts have been reported to catalyze certain azo coupling reactions, particularly those involving less reactive coupling components [5] [20]. Additionally, surfactants or phase transfer catalysts may be employed to improve the interaction between the aqueous phase containing the diazonium salt and less water-soluble coupling agents [20] [25].
The reaction time must also be carefully optimized, with the diazotization typically requiring 10-30 minutes and the coupling step needing 30-60 minutes for completion [12] [24]. Monitoring techniques such as the starch-iodide test are commonly employed to determine the endpoint of the diazotization reaction, ensuring complete conversion of the amine to the diazonium salt before proceeding to the coupling step [18] [24].
The industrial production of Acid Red 277 requires specialized equipment and methodologies to ensure efficient, safe, and economical manufacturing processes [15] [18]. The scale-up from laboratory synthesis to industrial production presents numerous challenges that must be addressed through careful engineering and process optimization [15] [17].
Industrial manufacturers typically employ either batch or continuous flow processes for the production of Acid Red 277, each with its own advantages and limitations [15] [18]. The choice between these methodologies depends on factors such as production volume requirements, available infrastructure, and economic considerations [15] [17].
Batch synthesis represents the traditional approach to azo dye production, wherein all reactants are combined in a single vessel and processed through sequential steps [15] [18]. This method offers flexibility in terms of production volume and allows for relatively straightforward process adjustments [15]. In a typical batch process for Acid Red 277 production, the diazotization is conducted in a jacketed reactor equipped with cooling capabilities, followed by the addition of the coupling agent in the same or a separate vessel [18] [25].
Continuous flow synthesis, on the other hand, involves the continuous feeding of reactants through a series of interconnected reactors or channels, with the product being collected continuously at the output [15] [20]. This approach has gained significant attention in recent years due to its potential advantages in terms of efficiency, safety, and product consistency [15] [17].
| Aspect | Batch Process | Continuous Flow | Advantages |
|---|---|---|---|
| Production Scale | 5-1000 kg/batch | Up to several TPD | Flexibility, lower setup |
| Temperature Control | Ice bath required | Precise heat exchange | Real-time monitoring |
| Residence Time | Variable 1-3 hours | 2-5 minutes | Precise control |
| Product Quality | Good consistency | Excellent uniformity | Consistent quality |
| Equipment Cost | Lower initial cost | Higher initial investment | Established technology |
| Safety Profile | Higher risk with large volumes | Enhanced safety | Small reaction volumes |
| Scalability | Challenging scale-up | Linear scale-up | Easy expansion |
| Yield | 85-90% | 90-98% | Higher efficiency |
Research findings indicate that continuous flow synthesis offers several advantages for the production of Acid Red 277 [15] [20]. The enhanced heat and mass transfer capabilities of flow reactors allow for more precise temperature control during the diazotization step, reducing the risk of diazonium salt decomposition [15] [17]. Additionally, the smaller reaction volumes in flow systems minimize safety hazards associated with handling potentially unstable diazonium intermediates [15] [20].
A notable study demonstrated that the continuous flow synthesis of azo compounds similar to Acid Red 277 could achieve conversion rates of up to 98% in approximately 2.4 minutes, significantly shorter than the hours required in batch processes [20] [25]. This dramatic reduction in reaction time not only increases productivity but also reduces energy consumption and operational costs [15] [20].
Despite these advantages, the implementation of continuous flow technology for Acid Red 277 production requires significant initial investment in specialized equipment and expertise [15] [17]. Therefore, many manufacturers continue to utilize batch processes, particularly for smaller production volumes or when flexibility in product changeover is required [15] [18].
The purification of crude Acid Red 277 and the implementation of rigorous quality control protocols are essential aspects of the industrial manufacturing process [19] [28]. These steps ensure that the final product meets the required specifications for purity, color properties, and consistency [19] [30].
Following the synthesis reaction, the crude dye undergoes a series of purification steps to remove unreacted starting materials, inorganic salts, and other impurities [18] [19]. The most common purification method involves crystallization, wherein the dye is dissolved in hot water and then cooled in a controlled manner to induce crystal formation [18] [30]. This process exploits the temperature-dependent solubility of the dye, allowing for the separation of impurities that remain in solution [19] [30].
| Method | Process Details | Temperature (°C) | Time Required | Efficiency (%) | Equipment |
|---|---|---|---|---|---|
| Crystallization | Hot water dissolution + cooling | 80-90 | 2-4 hours | 90-95 | Crystallizer vessel |
| Filtration | Vacuum filtration | Room temperature | 30-60 minutes | 98-99 | Filter press |
| Washing | Cold water rinse | 5-10 | 15-30 minutes | 95-98 | Wash tank |
| Drying | Oven drying at 80°C | 80 | 4-8 hours | 99 | Tray dryer |
| Standardization | Blending with standardizing agents | Room temperature | 2-4 hours | Variable | Blender |
The crystallized dye is then separated from the mother liquor through filtration, typically using filter presses or centrifuges in industrial settings [18] [19]. The filter cake is washed with cold water to remove residual impurities and then dried in controlled conditions to achieve the desired moisture content [18] [30]. In some cases, additional purification steps such as recrystallization or treatment with activated carbon may be employed to achieve higher purity levels [19] [30].
Quality control is an integral part of the industrial production of Acid Red 277, with testing conducted at various stages of the manufacturing process [19] [28]. The final product undergoes comprehensive analysis to ensure compliance with established specifications [19] [30]. Key quality parameters include dye content (purity), moisture content, pH, solubility, color strength, particle size, heavy metal content, and residual amine levels [19] [28] [30].
| Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Purity (% dye content) | ≥85-95% | UV-Vis spectroscopy | Every batch |
| Moisture Content | ≤9.4% | Karl Fischer titration | Every batch |
| pH (1% solution) | 9.6-10.2 | pH meter | Every batch |
| Solubility | ≥50 g/L at 20°C | Gravimetric | Weekly |
| Color Strength | 95-105% of standard | Colorimetric comparison | Every batch |
| Particle Size | 90% <45 μm | Laser diffraction | Daily |
| Heavy Metals | ≤40 ppm | ICP-MS | Monthly |
| Residual Amines | ≤0.1% | HPLC | Weekly |
High-performance liquid chromatography (HPLC) is commonly employed for the quantitative determination of dye content and the detection of impurities [19] [30]. Spectrophotometric methods are used to assess color strength and shade, with comparisons made against established standards [19] [28]. Physical properties such as particle size distribution and bulk density are also evaluated, as they can impact the application properties of the dye [28] [30].
Standardization is the final step in the production process, wherein the dye is adjusted to meet specific color strength requirements through blending with standardizing agents or dilutants [18] [19]. This ensures consistency across different production batches, which is crucial for industrial customers who require predictable coloration results [19] [28].
Acid Red 277 exhibits a characteristic azo chromophore (-N=N-) that fundamentally defines its molecular structure and optical properties [1] [2]. The compound exists predominantly in the trans (E) configuration, which is thermodynamically favored for aromatic azo compounds due to reduced steric hindrance between the aromatic rings [2] [3]. This single azo bond classification places Acid Red 277 within the monoazo category of dyes, corresponding to Colour Index Constitution Numbers between 11,000-19,999 [4].
The azo group configuration demonstrates remarkable stability under normal conditions, with the nitrogen atoms linked to sp²-hybridized carbon atoms of aromatic carbocycles, specifically naphthalene derivatives in this case [4]. The trans configuration is essential for maintaining the extended π-conjugation system that produces the characteristic bright bluish-red color observed in aqueous solutions [1] .
Tautomeric equilibrium represents a significant aspect of azo compound chemistry, where acid Red 277 can potentially undergo azo-hydrazone tautomerism [3] [6]. This phenomenon involves the migration of a proton and the relocation of double bonds, allowing the compound to exist in multiple isomeric forms that rapidly interconvert under appropriate conditions [3]. The tautomeric behavior is influenced by factors including pH, solvent polarity, and temperature, which can shift the equilibrium between different structural forms [7].
The molecular formula C₂₀H₁₁N₂Na₃O₁₀S₃ reflects the presence of two nitrogen atoms forming the central azo linkage, connecting two naphthalene moieties in the overall molecular architecture [1] [8]. The stability of the azo configuration is enhanced by resonance delocalization across the conjugated aromatic system, contributing to both the chemical stability and the intense coloration properties of the dye [2].
These sulfonic acid groups adopt specific spatial orientations that minimize electrostatic repulsion while maximizing stabilization through solvation effects in aqueous media [8]. The trisodium salt configuration (Na₃ counter-ions) provides charge neutralization and enhances the water solubility to approximately 50 grams per liter at 20°C [1] . The systematic name trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-1,5-disulfonate indicates the precise positioning of these functional groups .
The sulfonate groups are distributed across the naphthalene framework in a manner that creates an amphiphilic character, with the hydrophilic sulfonate moieties extending into the aqueous phase while maintaining the hydrophobic aromatic core structure [9]. This spatial arrangement is fundamental to the dye's ability to interact with protein fibers such as wool and silk through ionic bonding mechanisms [1].
The three-dimensional orientation of the sulfonic acid groups influences the overall molecular conformation and affects the accessibility of binding sites for various analytical and industrial applications [8]. The spatial distribution also impacts the compound's behavior in spectroscopic analyses, as the electron-withdrawing nature of the sulfonate groups modulates the electronic transitions responsible for the observed optical properties [9].
Ultraviolet-visible absorption spectroscopy provides fundamental insights into the electronic structure and chromophoric properties of Acid Red 277 [10] [11]. The compound exhibits a characteristic absorption maximum (λmax) at 520 nanometers in aqueous solution, corresponding to the π→π* electronic transition within the azo chromophore system [1] [12].
The intense absorption in the visible region results from the extended conjugation system spanning both naphthalene rings connected through the azo linkage [2] [10]. This electronic transition involves the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with the energy gap determining the specific wavelength of maximum absorption [11].
The absorption spectrum typically covers the range of 400-700 nanometers, with the primary absorption band centered at 520 nanometers producing the characteristic bright bluish-red appearance in solution [10] [12]. The extinction coefficient for azo dyes of this structural class is generally high, indicating strong light absorption capabilities that are essential for effective coloration applications [10].
Solvent effects play a minimal role in shifting the absorption maximum, suggesting that Acid Red 277 exists predominantly in a single tautomeric form in aqueous media [13] [6]. This spectral stability across different solvent polarities indicates the dominance of the azo tautomer over potential hydrazone forms under normal analytical conditions [13].
The absorption profile demonstrates the characteristic features of aromatic azo compounds, including fine structure related to vibronic coupling and potential shoulder peaks corresponding to secondary electronic transitions [14] [11]. The spectral analysis confirms the planar aromatic geometry that facilitates optimal orbital overlap and electronic delocalization throughout the molecular framework [10].
Fourier Transform Infrared (FTIR) spectroscopy provides detailed molecular fingerprinting through the identification of characteristic vibrational modes associated with specific functional groups in Acid Red 277 [15] [16]. The infrared spectrum reveals multiple diagnostic absorption bands that confirm the presence and environment of key structural components [17] [18].
The broad absorption region between 3400-3200 cm⁻¹ corresponds to O-H stretching vibrations arising from associated water molecules and potential hydroxyl groups within the molecular structure [15] [19]. This region typically exhibits strong, broad characteristics due to hydrogen bonding interactions in the solid state and aqueous solutions [16].
The azo group manifests as a medium-intensity absorption band in the 1620-1580 cm⁻¹ region, representing the N=N stretching vibration that is diagnostic for azo compounds [2] [18]. This vibrational mode is particularly valuable for confirming the presence and integrity of the azo chromophore in analytical investigations [17].
Aromatic C=C stretching vibrations appear as strong absorptions in the 1550-1520 cm⁻¹ range, reflecting the naphthalene ring systems present in the molecular structure [15] [18]. These bands provide information about the aromatic character and conjugation extent within the chromophoric system [19].
The sulfonate functional groups produce very strong characteristic absorptions in the 1200-1050 cm⁻¹ region, corresponding to asymmetric and symmetric S=O stretching vibrations [15] [19]. These intense bands are highly diagnostic for sulfonic acid derivatives and provide confirmation of the three sulfonate substituents present in the molecular structure [18].
Additional fingerprint region absorptions between 1000-900 cm⁻¹ correspond to C-O stretching modes, while the 820-750 cm⁻¹ region contains aromatic C-H bending vibrations that provide further structural confirmation [15] [18]. The overall FTIR spectrum serves as a comprehensive molecular fingerprint for identification and purity assessment purposes [16].
Mass spectrometric analysis of Acid Red 277 reveals characteristic fragmentation patterns that provide detailed structural information through the systematic breakdown of molecular ions [20] [21]. Under electrospray ionization conditions in negative mode (ESI-MS⁻), the compound generates diagnostic fragment ions that follow predictable dissociation pathways [22].
The molecular ion appears at m/z 603 corresponding to [M-H]⁻, representing the loss of a single proton from the neutral molecule [21]. This parent ion serves as the starting point for subsequent fragmentation processes that illuminate the molecular architecture and bonding relationships [20].
A characteristic base peak forms at m/z 278.5, corresponding to [M-46]²⁻, which results from the loss of two sodium ions and the formation of a doubly charged species [21]. This fragmentation pattern is typical for sodium salt forms of sulfonic acid derivatives and provides confirmation of the trisodium salt composition [20].
Sequential loss of sulfur trioxide (SO₃, 80 mass units) generates prominent fragment ions at m/z 523, demonstrating the labile nature of the sulfonate functional groups under mass spectrometric conditions [22]. This fragmentation pathway reflects the tendency of sulfonic acid derivatives to eliminate SO₃ molecules through charge-directed dissociation processes [21].
Further fragmentation produces ions at m/z 505, corresponding to the additional loss of water (H₂O, 18 mass units) following SO₃ elimination [21]. This sequential fragmentation pattern provides structural confirmation and enables differentiation from closely related azo dye compounds [20].
The overall fragmentation behavior follows established patterns for aromatic azo compounds containing multiple sulfonate substituents, with preferential cleavage occurring at the most labile bonds under electrospray ionization conditions [22]. The mass spectrometric data provides definitive molecular weight confirmation and structural verification through characteristic fragmentation pathways [21].